molecular formula C10H11FO3 B11901410 6-Fluoro-2-(hydroxymethyl)chroman-4-ol

6-Fluoro-2-(hydroxymethyl)chroman-4-ol

Cat. No.: B11901410
M. Wt: 198.19 g/mol
InChI Key: NODHOAXWTCTVOU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(hydroxymethyl)chroman-4-ol is a chemical compound belonging to the chroman family, characterized by a chroman-4-one skeleton. This compound is notable for its unique structural features, including a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol typically involves the following steps:

    Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(hydroxymethyl)chroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the chroman-4-one skeleton can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Fluoro-2-(carboxymethyl)chroman-4-ol.

    Reduction: this compound.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-(hydroxymethyl)chroman-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes or receptors involved in inflammatory and oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(hydroxymethyl)chroman-4-ol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2

InChI Key

NODHOAXWTCTVOU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1O)C=C(C=C2)F)CO

Origin of Product

United States

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